Product packaging for Dichloromethyl trimethoxysilane(Cat. No.:CAS No. 5926-27-2)

Dichloromethyl trimethoxysilane

Cat. No.: B3054270
CAS No.: 5926-27-2
M. Wt: 205.11 g/mol
InChI Key: SZGXHZNBLHSARC-UHFFFAOYSA-N
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Description

Dichloromethyl Trimethoxysilane is a specialized organosilicon compound that serves as a versatile intermediate and coupling agent in advanced materials research and organic synthesis. Its molecular structure, featuring both hydrolytically sensitive chloro and methoxy groups attached to a silicon center, allows it to function as a key precursor for modifying surfaces and constructing silicon-containing frameworks . In materials science, this silane is valued for its application in the synthesis of hybrid organic-inorganic materials. It can be used to introduce the chloromethyl functional group onto surfaces or into a polymer matrix, which can subsequently serve as an anchor for further chemical modifications, such as nucleophilic substitution reactions. This makes it a valuable building block for creating materials with tailored properties for coatings, adhesives, and sealants. The compound is typically handled under anhydrous conditions to prevent premature hydrolysis and condensation . For research purposes, this compound may be employed in the development of silica-based networks via sol-gel processes, where its dual reactivity can influence the porosity and flexibility of the resulting gel. The chloromethyl group offers a reactive handle for post-synthetic functionalization, enabling the grafting of various organic moieties to enhance compatibility or introduce specific functionalities. Researchers are advised to consult the Safety Data Sheet (SDS) for proper handling procedures, as this material is moisture sensitive and may emit hydrogen chloride (HCl) upon decomposition . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Cl2O3Si B3054270 Dichloromethyl trimethoxysilane CAS No. 5926-27-2

Properties

IUPAC Name

dichloromethyl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2O3Si/c1-7-10(8-2,9-3)4(5)6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGXHZNBLHSARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C(Cl)Cl)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613346
Record name (Dichloromethyl)(trimethoxy)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-27-2
Record name (Dichloromethyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5926-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dichloromethyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Dichloromethyltrimethoxysilane

Established and Novel Synthetic Pathways

The synthesis of dichloromethyltrimethoxysilane can be approached through several strategic routes, each with its own set of advantages and challenges. These methods can be broadly categorized into direct synthesis routes, which aim to construct the molecule in a single step from basic silicon precursors, and multi-step conversions, which involve the sequential functionalization of a pre-existing silane (B1218182) backbone.

Direct Synthesis Routes via Silicon Chemistry Principles

Direct synthesis methods are highly sought after in industrial applications due to their potential for atom economy and reduced processing steps. These approaches typically involve the reaction of silicon with a methyl source and a chlorinating agent in the presence of a catalyst.

The catalyzed direct synthesis of organochlorosilanes, famously known as the Müller-Rochow process, provides a foundational framework for the potential synthesis of dichloromethyltrimethoxysilane. While specific literature detailing the direct synthesis of this exact molecule is scarce, the underlying principles suggest a plausible pathway. This would likely involve the reaction of elemental silicon with a mixture of methyl chloride and a source of the dichloromethyl group, or a precursor that can generate it in situ, in the presence of a copper-based catalyst.

The catalyst, typically a mixture of copper and various promoters such as zinc, tin, or phosphorus compounds, plays a crucial role in facilitating the reaction. The promoters can influence the selectivity of the reaction, steering it towards the desired product over other methylchlorosilanes. The reaction is generally carried out at high temperatures, typically in the range of 250-350°C, in a fluidized bed reactor.

Catalyst System Promoters Typical Reaction Temperature (°C) Potential Products
CopperZinc, Tin280-320Dimethyldichlorosilane, Methyltrichlorosilane (B1216827), Dichloromethylsilane
Copper(I) Chloride-250-300Trimethoxysilane (B1233946), Tetramethoxysilane

This table represents typical conditions for related direct synthesis processes, which could be adapted for the synthesis of dichloromethyltrimethoxysilane.

Non-catalyzed direct synthesis routes for organosilanes are less common due to the high activation energy required to break the strong silicon-silicon bonds in elemental silicon. However, certain high-energy methods, such as plasma synthesis or the use of highly reactive silicon species, could potentially be employed. These methods are generally less selective and more energy-intensive, making them less favorable for large-scale production.

Multi-Step Conversions and Precursor Functionalization Strategies

Multi-step synthesis offers a more controlled and often more versatile approach to obtaining dichloromethyltrimethoxysilane. These methods typically start with a readily available silane precursor that is then sequentially modified to introduce the desired functional groups.

A logical and widely practiced approach in silicon chemistry is the stepwise substitution of chloro groups on a silicon atom with alkoxy groups. This suggests a primary route to dichloromethyltrimethoxysilane would start with a precursor already containing the dichloromethyl group, such as dichloromethyltrichlorosilane.

The reaction of dichloromethyltrichlorosilane with methanol (B129727) would lead to the stepwise replacement of the chloro groups with methoxy (B1213986) groups. The stoichiometry of the methanol used is critical in controlling the degree of substitution. To obtain dichloromethyltrimethoxysilane, three equivalents of methanol would be required. The reaction is typically carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to drive the reaction to completion and prevent side reactions.

Reaction Scheme:

Cl₂CHSiCl₃ + 3 CH₃OH → Cl₂CHSi(OCH₃)₃ + 3 HCl

Reactant 1 Reactant 2 Stoichiometry (Reactant 1:Reactant 2) Solvent By-product
DichloromethyltrichlorosilaneMethanol1:3Inert solvent (e.g., hexane, toluene)Hydrogen Chloride

This method offers good control over the final product, and the purification can often be achieved through distillation.

Another versatile approach involves the functionalization of a silane that already possesses some of the desired groups. For instance, one could envision a route starting from a silane containing a dichloromethyl group and a silicon-hydride (Si-H) bond. The Si-H bond is a versatile functional group that can be converted to a Si-OCH₃ group through alcoholysis.

Alternatively, a trimethoxysilane precursor could be functionalized to introduce the dichloromethyl group. This is a more challenging transformation due to the relative inertness of the Si-C bond. However, radical-based chlorination or other advanced C-H functionalization techniques could potentially be employed, though such methods are less common for this class of compounds.

Catalytic Systems and Mechanistic Considerations in Dichloromethyltrimethoxysilane Synthesis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which often leads to high selectivity for specific chemical bond formations. ruhr-uni-bochum.de For the synthesis of dichloromethyltrimethoxysilane from methyltrichlorosilane and methanol, various Lewis acids can act as effective homogeneous catalysts. The catalytic mechanism involves the activation of a silicon-chlorine bond by the Lewis acid, which enhances the silicon's electrophilicity and facilitates a nucleophilic attack by methanol. This process is crucial for controlling the degree of chlorine substitution and minimizing the formation of unwanted byproducts.

A variety of soluble metal complexes, including those of tin, titanium, and zinc, have been investigated for this purpose. msu.edu The catalytic cycle generally proceeds through the coordination of the Lewis acid to a chlorine atom on the methyltrichlorosilane molecule. This coordination makes the silicon atom more susceptible to attack by methanol, resulting in the elimination of hydrogen chloride and the formation of a methoxy-substituted silane. The catalyst is then regenerated, allowing it to participate in further reaction cycles. The selectivity of this process is highly dependent on the steric and electronic properties of the catalyst, as well as reaction conditions like temperature and the stoichiometric ratio of the reactants. rsc.org

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages for industrial applications, primarily due to their ease of separation from the reaction mixture and their suitability for continuous manufacturing processes. ruhr-uni-bochum.de In the synthesis of dichloromethyltrimethoxysilane, solid acid catalysts have emerged as promising alternatives to their homogeneous counterparts. stanford.edu Materials such as ion-exchange resins, zeolites, and supported metal oxides have demonstrated catalytic activity for the reaction between methyltrichlorosilane and methanol. stanford.eduresearchgate.net

The mechanism of heterogeneous catalysis in this context typically involves the adsorption of the reactants onto the catalyst's surface. The active sites, which can be either Brønsted or Lewis acids, facilitate the reaction in a manner similar to homogeneous catalysts. Key factors influencing the catalyst's activity and selectivity include its pore structure and surface area. For instance, the shape-selective properties of zeolites can be leveraged to preferentially form dichloromethyltrimethoxysilane while inhibiting the formation of larger, undesired byproducts. The primary benefit of this approach is the simplification of downstream processing, as the catalyst can be easily recovered through filtration and reused, leading to improved process efficiency and waste reduction. dntb.gov.ua

Table 1: Comparison of Catalytic Systems in Dichloromethyltrimethoxysilane Synthesis

Catalyst TypeAdvantagesDisadvantagesTypical Examples
Homogeneous High selectivity, mild reaction conditions mdpi.comDifficulty in catalyst separation and recovery mdpi.comTin (IV) chloride, Titanium tetrachloride
Heterogeneous Easy separation, potential for continuous processes ruhr-uni-bochum.deLower activity, potential for deactivationIon-exchange resins, Zeolites (e.g., H-ZSM-5)

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is an emerging field in organosilane chemistry with the potential for highly selective transformations under mild conditions. nih.govacs.orgresearchgate.net While not yet widely implemented in the industrial production of dichloromethyltrimethoxysilane, research has shown that enzymes like lipases and proteases can catalyze the formation of silicon-oxygen bonds. nih.gov The use of biocatalysts could offer unparalleled selectivity in environmentally friendly solvents such as water. mdpi.com

The proposed mechanism for enzymatic Si-O bond formation involves the binding of the organosilane precursor to the enzyme's active site. nih.gov The enzyme then facilitates the nucleophilic attack of an alcohol, like methanol, on the silicon atom. The inherent stereospecificity and regioselectivity of enzymes could theoretically be harnessed to produce organosilanes with very high purity. acs.orgresearchgate.net However, challenges such as enzyme stability in the presence of organosilane substrates and lower reaction rates compared to traditional chemical methods currently limit their practical application. rsc.org Despite these obstacles, the potential environmental and selectivity advantages continue to fuel research in this area. nih.govacs.orgresearchgate.net

Process Optimization and Sustainable Chemistry Principles in Synthetic Research

Optimizing the synthesis of dichloromethyltrimethoxysilane extends beyond the catalyst to encompass the entire process design, with a focus on sustainability and efficiency. dechema.de This involves applying principles of reaction engineering, minimizing solvent use, and adhering to the tenets of green chemistry. nih.govexlibrisgroup.com

Reaction engineering focuses on optimizing reaction conditions to maximize the yield and selectivity of the desired product. dechema.dewustl.edu Key parameters in the synthesis of dichloromethyltrimethoxysilane include temperature, pressure, reactant concentrations, and residence time in the reactor. youtube.commdpi.com Precise control of these variables, particularly in continuous flow reactors, can significantly improve the conversion of methyltrichlorosilane and reduce the formation of byproducts. youtube.com

The choice of reactor configuration is also critical. Continuous stirred-tank reactors (CSTRs) offer excellent temperature control, which is important for managing the exothermic nature of the reaction, while plug flow reactors (PFRs) can achieve higher conversions for a given reactor volume. youtube.com Advanced process intensification strategies, such as reactive distillation, combine reaction and product separation into a single unit. This allows for the continuous removal of volatile byproducts, which can shift the reaction equilibrium towards the formation of dichloromethyltrimethoxysilane. youtube.com

Table 2: Impact of Reaction Parameters on Dichloromethyltrimethoxysilane Synthesis

ParameterEffect on YieldEffect on SelectivityOptimization Strategy
Temperature Increases reaction rate, but higher temperatures can promote byproduct formation.Lower temperatures often favor the desired product.Precise temperature control via advanced reactor cooling systems.
Reactant Ratio An excess of methanol can drive the reaction towards completion.Strict stoichiometric control is necessary to prevent over-methylation.Metered addition of reactants in a continuous process.
Catalyst Loading Higher catalyst loading increases the reaction rate.Can affect selectivity and increase overall costs.Optimization to determine the minimum effective catalyst concentration.

A core principle of green chemistry is the reduction or elimination of hazardous solvents. youtube.comyoutube.com In the synthesis of dichloromethyltrimethoxysilane, researchers are exploring solvent-free reaction conditions. researchgate.netresearchgate.net Since methanol is one of the reactants and is a liquid, it can often serve as the reaction medium, thereby avoiding the need for an additional solvent. This simplifies the process and reduces the environmental impact associated with solvent production, use, and disposal.

When a solvent is necessary, the focus shifts to "green" solvents, which are characterized by low toxicity, biodegradability, and derivation from renewable resources. nih.gov While the direct synthesis may be solvent-free, subsequent purification steps might require a solvent. In such cases, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives is a key research objective. The goal is to develop a synthetic process that is not only efficient and selective but also inherently safer and more sustainable. mdpi.com

Atom Economy and Waste Minimization in Synthetic Design

The pursuit of chemical manufacturing processes that are both efficient and environmentally benign has led to the widespread adoption of green chemistry principles. Central to this is the concept of atom economy , which seeks to maximize the incorporation of reactant atoms into the final desired product, thereby minimizing the generation of waste. chem960.compcc.eu This section explores the application of these principles to the synthesis of Dichloromethyltrimethoxysilane, a valuable organosilicon compound.

The ideal synthesis, from an atom economy perspective, is one where all the atoms of the reactants are found in the product, resulting in an atom economy of 100%. pcc.eublogspot.com However, many traditional chemical reactions, particularly substitution and elimination reactions, fall short of this ideal, generating significant quantities of byproducts that must be managed as waste. blogspot.com The environmental and economic costs associated with waste disposal have driven research into more atom-economical synthetic routes. howeipharm.com

In the context of Dichloromethyltrimethoxysilane synthesis, a primary route involves the partial alcoholysis of Methyltrichlorosilane with methanol. The idealized reaction proceeds as follows:

CH₃SiCl₃ + CH₃OH → CH₃SiCl₂(OCH₃) + HCl

While this reaction appears straightforward, its practical implementation presents challenges in controlling the degree of substitution and managing the hydrogen chloride (HCl) byproduct. The formation of monosubstituted (Chloromethyltrimethoxysilane) and fully substituted (Methyltrimethoxysilane) products can occur, reducing the selectivity and yield of the desired dichlorinated compound.

Waste minimization strategies are crucial in the industrial production of Dichloromethyltrimethoxysilane. howeipharm.com These strategies encompass not only maximizing the yield and selectivity of the main reaction but also the effective management of byproducts and unreacted starting materials. For instance, the HCl generated is a significant byproduct. Advanced synthetic designs focus on its capture and potential utilization, rather than its disposal as waste. This can involve performing the reaction in the presence of an HCl scavenger or developing processes where the HCl can be isolated and used in other chemical transformations, a concept aligned with circular economy principles.

Furthermore, the separation of the desired Dichloromethyltrimethoxysilane from the reaction mixture, which may contain unreacted Methyltrichlorosilane, Chloromethyltrimethoxysilane, and Methyltrimethoxysilane, is a critical step. Efficient distillation and separation techniques are essential to minimize product loss and enable the recycling of unreacted starting materials and certain byproducts back into the reaction stream. This recycling loop is a cornerstone of waste minimization in the chemical industry.

To quantify and compare the efficiency of different synthetic approaches, various metrics are employed. Atom economy is a theoretical measure, while reaction yield and selectivity provide practical insights into the efficiency of a specific process under given conditions. The E-factor, which is the ratio of the mass of waste to the mass of product, offers a more holistic view of the waste generated in a process.

The following table presents a comparative analysis of hypothetical synthetic routes to Dichloromethyltrimethoxysilane, illustrating the impact of different methodologies on atom economy and waste generation.

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%) Key Waste Minimization Strategies
Route A: Uncontrolled Alcoholysis Methyltrichlorosilane, MethanolDichloromethyltrimethoxysilaneHCl, Chloromethyltrimethoxysilane, Methyltrimethoxysilane< 100Basic distillation for product separation.
Route B: Catalytic Alcoholysis Methyltrichlorosilane, Methanol, CatalystDichloromethyltrimethoxysilaneHCl~80.5% (assuming perfect selectivity)Use of a selective catalyst to improve yield and reduce byproduct formation. Efficient HCl capture.
Route C: Redistribution Reaction Methyltrichlorosilane, MethyltrimethoxysilaneDichloromethyltrimethoxysilaneNone (in theory)100%In-situ product separation to drive equilibrium. Recycling of reactants.

Note: The atom economy for Route B is calculated based on the molecular weights of the reactants (Methyltrichlorosilane and Methanol) and the desired product (Dichloromethyltrimethoxysilane). The redistribution reaction in Route C, in principle, has a 100% atom economy as all atoms from the reactants are incorporated into the desired product.

Detailed research into catalytic systems for the controlled alcoholysis of Methyltrichlorosilane is ongoing. The ideal catalyst would exhibit high selectivity for the formation of Dichloromethyltrimethoxysilane, operate under mild conditions, and be easily separable and recyclable. Such advancements are key to developing more sustainable and economically viable processes for the production of this important chemical intermediate.

Fundamental Reaction Mechanisms and Reactivity Profiles of Dichloromethyltrimethoxysilane

Hydrolysis and Condensation Pathways of Alkoxysilanes

The most characteristic reaction of alkoxysilanes, including dichloromethyltrimethoxysilane, is hydrolysis, where the alkoxy groups (in this case, methoxy (B1213986) groups) are replaced by hydroxyl groups (silanols), followed by condensation of these silanols to form siloxane bridges (-Si-O-Si-). These processes are the basis of sol-gel chemistry and are catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of alkoxysilanes proceeds via a mechanism involving the protonation of an oxygen atom on one of the alkoxy groups. This initial step makes the alkoxy group a better leaving group (an alcohol molecule). The protonated silane (B1218182) is then susceptible to nucleophilic attack by a water molecule.

The general mechanism can be summarized as follows:

Protonation: An alkoxy oxygen is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This increases the electrophilicity of the silicon atom.

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom in a backside attack, leading to a five-coordinate transition state. This is generally the rate-determining step.

Deprotonation and Leaving Group Departure: A molecule of alcohol (methanol in this case) is eliminated, and a proton is transferred to another water molecule, regenerating the catalyst and forming a silanol (B1196071) group (-Si-OH).

Comparative Kinetic Data for Acid-Catalyzed Hydrolysis of Alkoxysilanes
CompoundCatalyst SystemRelative Rate TrendActivation Energy (Ea)
Tetraethoxysilane (TEOS)HCl in H₂OBase Rate11-16 kcal/mol masterorganicchemistry.com
Methyltriethoxysilane (MTES)HCl in H₂OFaster than TEOS~13.8 kcal/mol (57.6 kJ/mol at pH 3.1) masterorganicchemistry.com
DichloromethyltrimethoxysilaneHCl in H₂OSlower than MTMS (expected)Not available

In basic media, the hydrolysis mechanism is fundamentally different and involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This reaction proceeds through a pentacoordinate (five-coordinate) silicon intermediate or transition state.

The proposed mechanism is an Sₙ2-Si type:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon center, which can accommodate a fifth ligand due to the availability of its d-orbitals. This forms a negatively charged, pentacoordinate intermediate.

Leaving Group Departure: The intermediate is unstable and rapidly expels one of the methoxy groups as a methoxide (B1231860) anion (CH₃O⁻), which is subsequently protonated by water to form methanol (B129727).

The rate of base-catalyzed hydrolysis is highly sensitive to the electronic effects of the substituents on the silicon atom. Unlike the acid-catalyzed pathway, electron-withdrawing groups strongly accelerate the reaction. The dichloromethyl group in dichloromethyltrimethoxysilane makes the silicon atom more electrophilic (electron-deficient), facilitating the attack by the hydroxide nucleophile. It also helps to stabilize the negative charge on the pentacoordinate transition state. Consequently, dichloromethyltrimethoxysilane is expected to hydrolyze significantly faster under basic conditions than under acidic conditions, and also faster than simple alkyltrimethoxysilanes.

Following hydrolysis, the resulting silanol groups (-Si-OH) are unstable and undergo condensation reactions to form stable siloxane (-Si-O-Si-) bonds, eliminating a molecule of water or alcohol. masterorganicchemistry.com

Two primary condensation reactions can occur:

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: Si-OH + RO-Si → Si-O-Si + R-OH

The mechanism of condensation is also pH-dependent. Under acidic conditions, condensation typically occurs between a protonated silanol and a neutral silanol. Under basic conditions, it involves the reaction of a deprotonated silanol (silanolate anion, -SiO⁻) with a neutral silanol.

Oligomerization studies show that the structure of the resulting polysiloxane network is heavily influenced by the relative rates of hydrolysis and condensation, which are controlled by the reaction conditions.

Acidic Conditions: Hydrolysis is generally fast relative to condensation. This leads to the formation of more silanol monomers before significant condensation occurs. The subsequent condensation tends to be random, resulting in the formation of weakly branched, more linear or "polymeric" oligomers and networks. libretexts.org

Basic Conditions: Condensation is typically faster than or competitive with hydrolysis. This means that as soon as a silanol group is formed, it is likely to condense with another molecule. This process favors the addition of monomers to more highly condensed species, leading to the formation of more compact, highly branched, and cross-linked structures, often described as "colloidal" or particulate. libretexts.org

The distribution of hydrolysis and condensation products is critically dependent on reaction parameters, most notably pH and the concentration of water.

Concentration (Water/Silane Ratio): The molar ratio of water to alkoxysilane (r) is another crucial factor. A stoichiometric amount of water is required for complete hydrolysis (r = 1.5 for a trialkoxysilane).

Low Water Ratios (r < 1.5): With insufficient water, only partial hydrolysis can occur. The resulting oligomers will retain unreacted methoxy groups. Under acidic conditions, low water content favors the formation of more linear, less branched polymers. libretexts.org

High Water Ratios (r > 1.5): An excess of water promotes more complete hydrolysis before condensation becomes dominant. In basic conditions, high water ratios lead to the formation of highly branched, dense, particulate structures. libretexts.org For amino-functionalized silanes, however, an increase in water content has been observed to hinder self-condensation.

Influence of Reaction Conditions on Product Structure
ConditionCatalystResulting Structure
Low pH (<4), Low Water RatioAcidWeakly branched, linear-like polymers
High pH (>7), High Water RatioBaseHighly branched, dense colloidal particles
Neutral pH (~7)N/A (or weak)Slowest overall reaction rate

Reactions at the Silicon Center

The silicon atom in dichloromethyltrimethoxysilane is electrophilic and serves as the primary site for chemical transformations beyond hydrolysis and condensation.

The primary sites for nucleophilic substitution on dichloromethyltrimethoxysilane are the silicon-methoxy (Si-OCH₃) bonds. The chlorine atoms are bonded to the methyl carbon, not directly to the silicon, and are therefore not typically displaced by nucleophilic attack at the silicon center.

The reaction involves the attack of a nucleophile (Nu⁻) on the silicon atom, displacing one of the methoxy groups, which acts as the leaving group (as methoxide, CH₃O⁻). This reaction is analogous to the first step of base-catalyzed hydrolysis, where the nucleophile is OH⁻.

General Reaction: RSi(OCH₃)₃ + Nu⁻ → RSi(OCH₃)₂Nu + CH₃O⁻

The reactivity of the silicon center towards nucleophiles is enhanced by the electron-withdrawing dichloromethyl group, which increases the partial positive charge on the silicon atom. A wide variety of nucleophiles can potentially react, including alkoxides, carboxylates, and amines, leading to the substitution of one or more methoxy groups. The mechanism is believed to proceed through a pentacoordinate intermediate, similar to the Sₙ2-Si mechanism. The stability of this intermediate and the facility of the reaction depend on the nature of the attacking nucleophile and the leaving group.

Electrophilic Activation and Addition Reactions

The reactivity of dichloromethyltrimethoxysilane towards electrophiles is primarily centered on the silicon atom and the dichloromethyl group. The silicon atom, being less electronegative than the oxygen atoms of the methoxy groups, is susceptible to nucleophilic attack, which can be facilitated by electrophilic activation of the leaving groups. However, direct electrophilic attack on the carbon-silicon bond or the carbon-hydrogen bond of the dichloromethyl group is not a commonly reported reaction pathway under standard electrophilic addition conditions.

The electron-withdrawing nature of the two chlorine atoms on the adjacent carbon atom significantly influences the reactivity of the Si-C bond. This inductive effect reduces the electron density of the Si-C bond, making it less susceptible to electrophilic attack compared to alkylsilanes. Strong electrophiles are generally required to induce reactions at the Si-C bond in silanes dtic.mil.

While specific research on the electrophilic activation and addition reactions directly involving the dichloromethyltrimethoxysilane molecule is limited, the general principles of electrophilic substitution of unsaturated silanes can provide some context. In these reactions, the carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, directing the electrophilic attack dtic.mil. However, as dichloromethyltrimethoxysilane lacks unsaturation adjacent to the silicon atom, this specific mechanism is not directly applicable.

Electrophiles are electron-deficient species that form covalent bonds with electron-rich nucleophiles wikipedia.orgalfredstate.edu. The dichloromethyltrimethoxysilane molecule does not possess high electron density that would make it a strong nucleophile. Therefore, its reactions with electrophiles are more likely to be initiated by the activation of the molecule by a nucleophile or under conditions that promote the formation of a more reactive intermediate.

Reactions Involving the Dichloromethyl Group

The dichloromethyl group is the primary site of reactivity in many of the characteristic reactions of dichloromethyltrimethoxysilane. The two chlorine atoms are key to its synthetic utility, enabling a range of transformations.

Halogen Exchange:

The chlorine atoms of the dichloromethyl group can be exchanged for other halogens, most notably fluorine. This transformation is typically achieved through a Swarts reaction, which involves heating the chlorinated compound with a heavy metal fluoride, such as antimony trifluoride (SbF₃) chemistryguru.com.sglibretexts.org. This reaction is a common method for the synthesis of organofluorine compounds. In the context of dichloromethyltrimethoxysilane, this reaction would yield chlorofluoromethyltrimethoxysilane and difluoromethyltrimethoxysilane. The Swarts reaction proceeds via a nucleophilic substitution mechanism where the fluoride ion from the metal fluoride displaces the chloride ion chemistryguru.com.sgillinois.edu. The use of a catalyst, such as antimony pentachloride (SbCl₅), can enhance the reaction rate libretexts.org.

ReactantReagentProduct(s)Reaction Type
DichloromethyltrimethoxysilaneSbF₃Chlorofluoromethyltrimethoxysilane, DifluoromethyltrimethoxysilaneHalogen Exchange (Swarts Reaction)

Elimination Reactions:

Elimination reactions involving the dichloromethyl group are less common and would typically require a strong base. Such a reaction could, in principle, lead to the formation of a chlorocarbene by α-elimination, where a proton is abstracted from the dichloromethyl carbon, followed by the loss of a chloride ion. However, this pathway for carbene generation from dichloromethyltrimethoxysilane is not well-documented in the literature. More common precursors for dichlorocarbene involve the reaction of chloroform with a strong base dtic.mil.

Elimination reactions can proceed through different mechanisms, such as E1 and E2, depending on the substrate, base, and reaction conditions wikipedia.orgwikipedia.orgmasterorganicchemistry.comuniurb.it. An E2 reaction is a one-step process where the base abstracts a proton and the leaving group departs simultaneously, while an E1 reaction is a two-step process involving the formation of a carbocation intermediate wikipedia.orgwikipedia.org. Given the acidity of the C-H bond in the dichloromethyl group, an E2-like mechanism would be more plausible if such a reaction were to occur.

The generation of dichlorocarbene (:CCl₂) from dichloromethyltrimethoxysilane is not a widely reported or standard method. Dichlorocarbene is a highly reactive intermediate that is typically generated from chloroform by α-elimination using a strong base like potassium tert-butoxide or sodium hydroxide, often in the presence of a phase-transfer catalyst dtic.mil. Other methods for generating dichlorocarbene include the thermal decomposition of phenyl(trichloromethyl)mercury and the photolysis of dichlorodiazirine dtic.milmasterorganicchemistry.com.

If dichloromethyltrimethoxysilane were to serve as a precursor for dichlorocarbene, it would likely involve an α-elimination mechanism initiated by a strong base. The base would deprotonate the dichloromethyl carbon to form a trichloromethyl anion equivalent, which would then expel a chloride ion to generate dichlorocarbene.

Once generated, dichlorocarbene readily participates in cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes dtic.millibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com. This [1+2] cycloaddition is a concerted and stereospecific process, meaning that the stereochemistry of the alkene is retained in the cyclopropane product alfredstate.edulibretexts.orgmasterorganicchemistry.com. These dichlorocyclopropanes are versatile synthetic intermediates that can be further transformed into cyclopropanones, allenes, or cyclopropanes dtic.mil.

Carbene Precursor (Common)ReagentsIntermediateReaction with AlkeneProduct
Chloroform (HCCl₃)Strong Base (e.g., KOtBu)Dichlorocarbene (:CCl₂)[1+2] Cycloadditiongem-Dichlorocyclopropane

While the use of dichloromethyltrimethoxysilane for this purpose is not established, the reactivity of the potential dichlorocarbene intermediate would be expected to be the same as that generated from conventional precursors.

The redox chemistry of the methyl group in dichloromethyltrimethoxysilane is primarily defined by the oxidation state of the carbon atom. The oxidation state of the carbon in the dichloromethyl group can be calculated by considering the electronegativity of the bonded atoms. Each bond to a more electronegative atom (chlorine) contributes +1 to the oxidation state of carbon, while each bond to a less electronegative atom (silicon) contributes -1. The C-H bond also contributes -1. Therefore, the carbon in the -CHCl₂ group has an oxidation state of +1 (+1 from H, +1 from one Cl, +1 from the other Cl, and -2 from Si is not the standard way of calculation for organic compounds).

A more standard approach for organic molecules assigns +1 to hydrogen and -1 to each halogen when bonded to carbon. The Si-C bond is treated as nonpolar for this purpose. Thus, for the CHCl₂ group, the carbon has an oxidation state of 0 (+1 from H, -1 from one Cl, -1 from the other Cl).

Oxidation:

Oxidation of the dichloromethyl group would involve an increase in the oxidation state of the carbon atom. This could be achieved by replacing the C-H bond with a bond to a more electronegative atom, such as oxygen. However, specific oxidizing agents and conditions for the selective oxidation of the dichloromethyl group in dichloromethyltrimethoxysilane are not well-documented. Strong oxidizing agents would likely lead to the cleavage of the Si-C bond or reaction at the methoxy groups.

Reduction:

Reduction of the dichloromethyl group would involve a decrease in the oxidation state of the carbon atom. This could be accomplished by replacing the C-Cl bonds with C-H bonds. This transformation can be achieved using various reducing agents, such as metal hydrides or catalytic hydrogenation. For example, reduction with a reagent like lithium aluminum hydride (LiAlH₄) could potentially reduce the dichloromethyl group to a methyl group, although the reactivity of the methoxysilane groups with such a strong reducing agent would need to be considered.

The concept of oxidation and reduction is fundamentally about the loss and gain of electrons, respectively lumenlearning.comyoutube.com. In organic chemistry, this often corresponds to a decrease or increase in the number of C-H bonds or an increase or decrease in the number of C-X bonds (where X is a heteroatom).

Organometallic and Cross-Coupling Reactivity with Dichloromethyltrimethoxysilane

The interaction of dichloromethyltrimethoxysilane with strong organometallic nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) is expected to be complex, with potential reactions at both the silicon center and the dichloromethyl group.

Reaction at the Silicon Center:

Grignard and organolithium reagents are known to react with alkoxysilanes, leading to the displacement of the alkoxy groups and the formation of new silicon-carbon bonds. In the case of dichloromethyltrimethoxysilane, the reaction with one equivalent of a Grignard or organolithium reagent could lead to the substitution of one methoxy group to form dichloromethyl(alkyl/aryl)dimethoxysilane. The use of excess organometallic reagent could lead to the substitution of multiple methoxy groups. The reactivity of organolithium reagents is generally higher than that of Grignard reagents.

SubstrateReagentProduct (at Si center)
DichloromethyltrimethoxysilaneR-MgX or R-LiDichloromethyl(alkyl/aryl)dimethoxysilane

Reaction at the Dichloromethyl Group:

The dichloromethyl group can also be a site of reaction with organometallic reagents.

Halogen-Metal Exchange: Organolithium reagents, particularly n-butyllithium, can participate in halogen-metal exchange with organic halides wikipedia.org. In this reaction, a lithium atom from the organolithium reagent exchanges with a halogen atom on the substrate. With dichloromethyltrimethoxysilane, this could lead to the formation of a lithiated intermediate, (chlorolithiomethyl)trimethoxysilane. This intermediate would be a powerful nucleophile and could undergo further reactions.

Nucleophilic Attack on Chlorine: It is also possible for the organometallic reagent to act as a nucleophile and attack one of the chlorine atoms, leading to a reduction of the dichloromethyl group. However, this is generally less common than halogen-metal exchange or reaction at the silicon center.

Deprotonation: Strong bases like organolithium reagents can deprotonate the dichloromethyl group to form a carbanion. This carbanion could then undergo further reactions, such as elimination to form a carbene (as discussed in section 3.3.2), although this is not a well-established pathway for this specific compound.

A study on the reaction of 3,3-dichloroallyltrimethylsilane with n-butyllithium showed that metalation of the vinyl proton occurred, followed by elimination of LiCl dtic.mil. While this is a different system, it highlights the potential for complex reactivity pathways with dichlorinated silanes and organolithium reagents.

The formation of a Grignard reagent from dichloromethyltrimethoxysilane by reaction with magnesium metal is unlikely to be a clean reaction. The presence of the reactive methoxy groups and the potential for side reactions at the dichloromethyl group would complicate the formation of a stable Grignard reagent wikipedia.orgalfredstate.eduillinois.edumasterorganicchemistry.com.

Transition Metal-Catalyzed Cross-Coupling in Dichloromethyltrimethoxysilane Research

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The application of these powerful methods to organosilanes, such as in the Hiyama coupling, has been widely reported. These reactions typically involve the activation of a carbon-silicon bond by a palladium or nickel catalyst to facilitate coupling with an organic halide.

In the context of chlorosilanes, nickel-catalyzed reductive coupling has emerged as a promising strategy. This approach allows for the formation of carbon-silicon bonds under milder conditions and with greater functional group tolerance compared to traditional methods. However, a thorough review of the literature did not yield specific examples or detailed studies of Dichloromethyltrimethoxysilane being utilized as a substrate in these transition metal-catalyzed cross-coupling reactions. While the general mechanisms of Hiyama and nickel-catalyzed reductive couplings are understood for other organosilanes, their direct applicability and specific outcomes with Dichloromethyltrimethoxysilane have not been documented.

Table 1: Overview of Relevant Transition Metal-Catalyzed Cross-Coupling Reactions with Organosilanes

Coupling ReactionCatalyst TypeGeneral SubstratesActivator/ReductantProduct TypeSpecific Data on Dichloromethyltrimethoxysilane
Hiyama CouplingPalladiumOrgano(alkoxy)silanes, Aryl/Alkenyl HalidesFluoride source or BaseBiaryls, Substituted AlkenesNot available in searched literature
Nickel-Catalyzed Reductive CouplingNickelChlorosilanes, Organic HalidesStoichiometric metal reductant (e.g., Zn, Mn)Arylsilanes, AlkylsilanesNot available in searched literature

Computational Insights into Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, determining reaction energetics, and characterizing transition states. Such studies provide fundamental insights into the reactivity and stability of chemical compounds and can guide the design of new synthetic methodologies.

For organosilanes, computational studies have been employed to investigate the mechanism of Si-Cl bond activation, the stability of intermediates, and the energy profiles of various reactions. These theoretical analyses can predict the feasibility of a reaction pathway and provide detailed information about the geometry and electronic structure of transition states.

However, a comprehensive search of scientific databases did not uncover any specific computational studies focused on Dichloromethyltrimethoxysilane. There is a lack of published DFT analyses, calculations of reaction energetics, or characterizations of transition states involving this compound. The absence of such computational data hinders a deep, molecular-level understanding of its reactivity and potential for use in synthetic applications.

Applications of Dichloromethyltrimethoxysilane in Advanced Materials Science and Engineering Research

Precursor for Hybrid Organic-Inorganic Materials

Dichloromethyltrimethoxysilane serves as a critical building block in the creation of hybrid organic-inorganic materials. nih.govmdpi.com These materials are engineered to combine the desirable properties of both organic polymers (e.g., flexibility, toughness) and inorganic materials (e.g., rigidity, thermal stability). mdpi.comresearchgate.net The silicon atom in dichloromethyltrimethoxysilane provides the inorganic character, while the methyl group offers organic functionality. The presence of chlorine atoms on the methyl group introduces a site for further chemical modification, enhancing its versatility as a precursor.

The synthesis of these hybrid materials often involves the sol-gel process, a wet-chemical technique that allows for the creation of glass and ceramic oxides at relatively low temperatures. sigmaaldrich.comyoutube.com This method involves the hydrolysis and condensation of metal alkoxides, such as dichloromethyltrimethoxysilane, to form a colloidal solution (sol) that transitions into a solid gel network. sigmaaldrich.comyoutube.com

Sol-Gel Derived Ceramics and Glasses

In the realm of ceramics and glasses, dichloromethyltrimethoxysilane is utilized as a precursor in sol-gel synthesis to produce materials with tailored properties. google.comresearchgate.net The sol-gel process offers a pathway to create high-purity and homogeneous ceramic materials without the need for high-temperature processing. sigmaaldrich.com The incorporation of dichloromethyltrimethoxysilane into the silica (B1680970) network can influence the final properties of the ceramic or glass.

The structure of sol-gel derived materials can be meticulously controlled at the nanoscale. While specific research detailing the use of dichloromethyltrimethoxysilane for controlled nanostructure formation is not extensively documented, the principles of sol-gel chemistry allow for such control. By carefully managing reaction conditions such as pH, water-to-alkoxide ratio, and temperature, the hydrolysis and condensation rates of the silane (B1218182) precursor can be manipulated. This, in turn, dictates the size and connectivity of the resulting silica particles and the porosity of the final ceramic material. The dichloromethyl group can also influence the spatial arrangement of the polymerizing species through steric effects and potential intermolecular interactions, contributing to the formation of specific nanostructures.

Mesoporous materials, characterized by their well-defined pore structures in the 2 to 50-nanometer range, are a significant area of materials research. researchgate.netnih.gov These materials, such as SBA-15 and MCM-41, are synthesized using surfactants as templates around which the silica network forms. nih.govuzh.ch Organosilanes can be incorporated into these structures either during the initial synthesis (co-condensation) or after the silica framework is formed (post-synthesis grafting). researchgate.net

The functionalization of mesoporous silica with various organosilanes, such as aminopropyl)triethoxysilane (APTES) and (3-mercaptopropyl)trimethoxysilane, has been shown to tailor the surface properties for applications like drug delivery and catalysis. nih.govkashanu.ac.irtbzmed.ac.ir While direct studies on dichloromethyltrimethoxysilane are limited, its incorporation would introduce dichloromethyl functionalities onto the pore surfaces. This could alter the surface chemistry, making it more suitable for specific catalytic reactions or for the adsorption of particular molecules. The presence of the dichloromethyl group could also serve as a reactive site for further chemical modifications within the mesoporous channels. researchgate.net

Polymeric Composites and Nanocomposites

In the field of polymer science, dichloromethyltrimethoxysilane can be employed to enhance the properties of polymeric composites and nanocomposites. researchgate.netresearchgate.netresearchgate.net These materials consist of a polymer matrix reinforced with fillers, which can range from microscale particles to nanoscale materials like silica nanoparticles or carbon nanotubes. researchgate.netpan.plresearchgate.net

A critical factor in the performance of composite materials is the strength of the interface between the polymer matrix and the filler. researchgate.netnih.gov Silane coupling agents are often used to improve this interfacial adhesion. researchgate.netcmu.edushinetsusilicone-global.comstruktol.com These agents form a chemical bridge between the inorganic filler and the organic polymer matrix.

While specific studies on dichloromethyltrimethoxysilane as a coupling agent are not widely available, its chemical structure suggests potential in this role. The trimethoxysilane (B1233946) groups can hydrolyze and form strong covalent bonds with hydroxyl groups on the surface of inorganic fillers like silica or glass fibers. cmu.edu The dichloromethyl group, in turn, could potentially interact with the polymer matrix, either through physical interactions or by serving as a site for chemical grafting to the polymer chains. Improved interfacial adhesion leads to more effective stress transfer from the matrix to the filler, resulting in enhanced mechanical properties such as strength and stiffness. mdpi.commdpi.com

Silane Coupling AgentFunctional GroupPotential Polymer Matrix Interaction
γ-methacryloxypropyltrimethoxysilane (MPS)MethacrylateCovalent bonding with unsaturated polymers
N-methylaminopropyltrimethoxy silane (MAP)AminoInteraction with epoxy, urethane, and other resins
DichloromethyltrimethoxysilaneDichloromethylPotential for radical-initiated grafting or other chemical modifications

Surface Functionalization and Interface Engineering

The trifunctional nature of dichloromethyltrimethoxysilane, featuring both hydrolyzable methoxy (B1213986) groups and a reactive chloromethyl group, makes it a significant compound in materials science for modifying and engineering surfaces at the molecular level. Its ability to form robust covalent bonds with various substrates and present a reactive organic group for further functionalization is key to its application in this field.

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on the surface of a substrate. This process is driven by the chemical affinity between the "headgroup" of the molecule and the substrate, as well as intermolecular interactions between adjacent molecules. For organosilanes like dichloromethyltrimethoxysilane, the primary mechanism involves the hydrolysis of the methoxy groups in the presence of surface moisture or a solvent, followed by condensation and the formation of covalent bonds with hydroxyl-rich surfaces such as silica, glass, and various metal oxides.

The formation of a silane-based SAM can be described in the following steps:

Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol (B1196071) groups (-Si-OH).

Physisorption: The resulting silanetriol molecules adsorb onto the hydroxylated substrate surface through hydrogen bonding.

Condensation (Covalent Grafting): A condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups on the substrate, forming stable siloxane (Si-O-Substrate) bonds. Further condensation between adjacent silanol molecules creates a cross-linked polysiloxane network on the surface.

While specific research detailing SAMs from dichloromethyltrimethoxysilane is not broadly published, the principles are well-established from studies of similar organosilanes. For instance, research on 3-aminopropyltrimethoxysilane (B80574) (APTMS) and decyltrimethoxysilane (B1661985) (DTMOS) demonstrates their successful formation of SAMs on porous SiOCH films from the vapor phase. These SAMs serve as effective barriers in microelectronics. mdpi.com The dichloromethyltrimethoxysilane molecule would assemble similarly, with the trimethoxysilane headgroup anchoring to the substrate. The dichloromethyl group would then form the terminal surface, presenting a reactive site for subsequent chemical modifications. The ability to form these well-anchored, ordered monolayers is crucial for creating tailored surface properties. illinois.edu

Covalent Grafting onto Inorganic Substrates

Covalent grafting is the process by which molecules are chemically bound to a surface, creating a durable and stable functionalization. Dichloromethyltrimethoxysilane is particularly suited for this due to its reactive trimethoxysilane headgroup. This process is fundamental to modifying the properties of inorganic materials like glass, mica, and silicon wafers. nih.gov

The mechanism relies on the presence of hydroxyl (-OH) groups on the inorganic substrate's surface. The trimethoxysilane portion of the molecule undergoes hydrolysis and condensation reactions, as described previously, to form strong, covalent Si-O-Si bonds with the substrate. researchgate.net This process effectively "grafts" the dichloromethyl functionality onto the surface.

A schematic representation of this grafting process for a similar dichlorosilane (B8785471) onto silica is shown below:

StepDescription
1. Hydroxylation The inorganic substrate (e.g., silica) possesses surface hydroxyl (-OH) groups.
2. Hydrolysis The methoxy groups of dichloromethyltrimethoxysilane hydrolyze to form reactive silanol groups (-Si-OH).
3. Condensation The silanol groups react with the substrate's hydroxyl groups, releasing water and forming a covalent Si-O-Substrate bond.
4. Cross-linking Adjacent grafted silane molecules can undergo further condensation to form a stable, cross-linked polysiloxane layer.

This robust grafting method ensures that the functional layer is strongly anchored to the substrate, which is a critical requirement for applications in demanding environments, such as in sensors or as adhesion promoters.

Tailoring Surface Energy and Wettability in Research Contexts

The chemical composition of a surface dictates its surface energy and, consequently, its wettability—how a liquid behaves when in contact with it. By forming a monolayer on a substrate, dichloromethyltrimethoxysilane can significantly alter these properties. The terminal group of the SAM defines the new surface chemistry.

Surface energy and wettability are typically quantified by measuring the contact angle of a liquid (commonly water) on the surface. nih.gov

A low contact angle indicates high wettability (hydrophilic surface).

A high contact angle indicates low wettability (hydrophobic surface).

The dichloromethyl group (-CHCl₂) presented by a SAM of dichloromethyltrimethoxysilane would create a surface with intermediate polarity. While not as non-polar as a purely hydrocarbon or fluorinated chain, it would be significantly less hydrophilic than a bare silica or glass surface. This allows for precise tuning of surface properties. Research on various silane coatings shows that the choice of the terminal group is critical in determining the final surface energy. mdpi.com For example, studies on different coal surfaces have demonstrated a direct correlation between surface energy and wettability, a principle that applies broadly to modified surfaces. frontiersin.org

The ability to control surface energy is vital in many research areas. For instance, in microfluidics, patterns of high and low surface energy can be used to direct fluid flow. In biomaterials science, surface wettability influences protein adsorption and cell adhesion.

Development of Functional Coatings and Films

Dichloromethyltrimethoxysilane serves as a critical building block or surface modifier in the development of advanced functional coatings and thin films. Its bifunctional nature allows it to both adhere strongly to a substrate and impart specific chemical reactivity to the coating.

Anti-Corrosion and Protective Coatings Research

Silane-based coatings are increasingly researched as environmentally friendly alternatives to traditional chromate-based corrosion inhibitors. innovationforever.com The protective mechanism of a silane coating, such as one derived from dichloromethyltrimethoxysilane, is twofold:

Barrier Formation: Upon hydrolysis and condensation, the silane molecules form a dense, highly cross-linked polysiloxane film on the metal substrate (e.g., steel or aluminum). This film acts as a physical barrier, hindering the transport of corrosive species like water, oxygen, and chloride ions to the metal surface. researchgate.netgoogle.com

Adhesion Promotion: The silane layer forms strong covalent bonds (e.g., Me-O-Si, where Me is the metal) at the coating-substrate interface. This enhances the adhesion of a subsequent organic topcoat (like epoxy or polyurethane), preventing delamination and moisture ingress at the interface, which is a common point of failure in corrosion protection systems.

Coating PropertyContribution of Dichloromethyltrimethoxysilane
Adhesion Formation of covalent Me-O-Si bonds with the metal substrate.
Barrier Creation of a dense, cross-linked polysiloxane network.
Reactivity The dichloromethyl group provides a site for further chemical reactions to enhance the coating matrix.

Optical and Electronic Film Development

In the fields of optics and electronics, thin films with precisely controlled properties are essential. Organosilanes are used to create these films for applications ranging from dielectric layers to surface modifiers for displays and sensors.

Self-assembled monolayers of organosilanes are emerging as critical materials for advanced microelectronics. mdpi.com For example, research on SAMs derived from APTMS and DTMOS has shown their effectiveness as ultra-thin barrier layers in the back-end-of-line (BEOL) interconnects of integrated circuits. These monolayers can prevent the diffusion of copper into the surrounding low-k dielectric material, a major cause of device failure. mdpi.com A SAM of dichloromethyltrimethoxysilane could potentially serve a similar function, with its dense, ordered structure acting as a diffusion barrier.

Furthermore, the ability to pattern SAMs using techniques like microcontact printing allows for the creation of chemically patterned surfaces for fabricating microelectronic and optoelectronic devices. google.com The dichloromethyl group on a surface functionalized with dichloromethyltrimethoxysilane provides a reactive handle for the selective attachment of other molecules, such as light-emitting polymers or biomolecules for sensors, enabling the bottom-up construction of complex device architectures.

Superhydrophobic and Oleophobic Surface Creation

No studies were identified that specifically use Dichloromethyltrimethoxysilane to create superhydrophobic or oleophobic surfaces.

Catalysis and Adsorption Research

Adsorbents for Environmental Remediation Research:Information on the application of Dichloromethyltrimethoxysilane in modifying adsorbents for environmental remediation is not present in the available literature.

Consequently, the requested data tables and the table of chemical compounds cannot be created. Further research would be required to investigate the potential applications of Dichloromethyltrimethoxysilane in these fields.

Sophisticated Analytical Methodologies for Dichloromethyltrimethoxysilane and Its Derivatives in Research

Advanced Spectroscopic Characterization

Modern spectroscopic methods offer a powerful suite of non-destructive techniques to elucidate the complex structures and dynamics of silane (B1218182) compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail on the atomic-level connectivity, while Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information on the vibrational modes of the molecule, which are sensitive to bonding and conformation.

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organosilicon compounds like dichloromethyltrimethoxysilane. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the unambiguous determination of molecular structure.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR, are fundamental for the initial structural assignment of dichloromethyltrimethoxysilane.

The ¹H NMR spectrum is expected to show two main signals corresponding to the protons of the dichloromethyl group (–CHCl₂) and the methoxy (B1213986) groups (–OCH₃). The protons of the –CHCl₂ group would appear as a singlet, significantly downfield due to the strong deshielding effect of the two chlorine atoms and the silicon atom. The protons of the three methoxy groups would also appear as a singlet, at a chemical shift typical for methoxy groups attached to a silicon atom.

The ¹³C NMR spectrum will exhibit distinct signals for the dichloromethyl carbon and the methoxy carbons. The carbon of the –CHCl₂ group is expected to be observed at a downfield chemical shift due to the attached chlorine atoms. The carbon atoms of the methoxy groups will appear at a characteristic upfield position.

²⁹Si NMR spectroscopy is particularly informative for silicon-containing compounds. Dichloromethyltrimethoxysilane is expected to show a single resonance in a region characteristic for silicon atoms with one alkyl and three alkoxy substituents. The chemical shift provides sensitive information about the electronic environment around the silicon atom.

Predicted NMR Data for Dichloromethyltrimethoxysilane

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~5.5 - 6.0 (CHCl₂)Singlet
~3.6 - 3.8 (OCH₃)Singlet
¹³C~70 - 80 (CHCl₂)
~50 - 55 (OCH₃)
²⁹Si~-50 to -60

Note: These are estimated values based on data from structurally related compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR and for elucidating complex connectivity within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to identify scalar-coupled protons. In the case of pure dichloromethyltrimethoxysilane, no cross-peaks are expected as the protons of the dichloromethyl and methoxy groups are not directly coupled. However, in reaction mixtures or for derivatives, COSY is invaluable for establishing proton-proton networks.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For dichloromethyltrimethoxysilane, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the –CHCl₂ group to its corresponding ¹³C signal, and another cross-peak linking the ¹H signal of the –OCH₃ groups to their ¹³C signal. This provides a direct and unambiguous assignment of the carbon signals.

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their geometric arrangement, making these methods excellent for functional group identification and for studying changes in molecular structure.

The FTIR and Raman spectra of dichloromethyltrimethoxysilane are expected to show characteristic bands corresponding to the various functional groups in the molecule.

C-H vibrations : The stretching and bending vibrations of the C-H bond in the dichloromethyl group will be present.

Si-O-C vibrations : Strong bands associated with the asymmetric and symmetric stretching of the Si-O-C linkage are expected, typically in the region of 1100-1000 cm⁻¹.

C-Cl vibrations : The stretching vibrations of the C-Cl bonds will appear in the fingerprint region of the spectrum.

Si-C vibrations : The stretching of the Si-C bond will also be present in the fingerprint region.

CH₃ vibrations : The symmetric and asymmetric stretching and bending modes of the methyl groups in the methoxy substituents will be observable.

Predicted Vibrational Band Assignments for Dichloromethyltrimethoxysilane

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
C-H stretch (CHCl₂)~3000FTIR, Raman
C-H stretch (OCH₃)~2950, 2850FTIR, Raman
Si-O-C asymmetric stretch~1100FTIR
Si-O-C symmetric stretch~800Raman
C-Cl stretch~750-650FTIR, Raman
Si-C stretch~700Raman

Note: These are estimated values based on data from structurally related compounds. Actual experimental values may vary.

The hydrolysis and condensation of alkoxysilanes are fundamental reactions in sol-gel chemistry and materials science. In situ spectroscopic monitoring, particularly using FTIR or Raman spectroscopy, allows for real-time analysis of these reactions, providing valuable kinetic and mechanistic information. nih.gov

For dichloromethyltrimethoxysilane, in situ FTIR spectroscopy can be employed to monitor its hydrolysis. up.pt The reaction would be initiated by the addition of water, often with an acid or base catalyst. By continuously acquiring FTIR spectra, the disappearance of the Si-O-C stretching bands of the methoxy groups and the appearance of a broad band corresponding to the O-H stretching of silanol (B1196071) (Si-OH) groups and water can be observed. researchgate.net The formation of alcohol (methanol) as a byproduct can also be monitored by the appearance of its characteristic O-H and C-O stretching bands.

Similarly, the subsequent condensation reactions, where silanol groups react to form siloxane (Si-O-Si) bonds, can be followed. This would be observed by a decrease in the intensity of the Si-OH band and the growth of a new band characteristic of the Si-O-Si network formation. By analyzing the changes in peak intensities over time, the rates of hydrolysis and condensation can be determined under various reaction conditions. nih.gov

Mass Spectrometry (MS) with Diverse Ionization Techniques

Mass spectrometry stands as a cornerstone for the molecular-level characterization of dichloromethyltrimethoxysilane and its reaction products. The choice of ionization technique is pivotal and is dictated by the volatility and molecular weight of the analytes.

GC-MS for Volatile Intermediates and Products

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. cet-science.comlucideon.com This technique is particularly well-suited for identifying and quantifying volatile intermediates and final products arising from reactions involving dichloromethyltrimethoxysilane.

In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their different retention times as they pass through a capillary column. cet-science.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. The abundance of the ions is proportional to the amount of the compound present, enabling quantification. monadlabtech.com

The coupling of GC with MS is powerful for several reasons:

Separation and Identification: It effectively separates complex mixtures and provides detailed structural information for each component. labrulez.comresearchgate.net

Sensitivity: GC-MS, especially with modern detectors, can achieve low detection limits, making it suitable for trace analysis. gcms.cz

Versatility: It can be applied to a wide range of volatile organic compounds. mdpi.com

Recent studies have utilized headspace GC-MS to analyze volatile organic compounds in various matrices, demonstrating the technique's capability to identify a broad spectrum of chemicals, including those that might be present as intermediates or byproducts in processes involving silane compounds. mdpi.com For instance, the analysis of essential oils by GC-MS reveals a complex mixture of volatile compounds, showcasing the separation power of the technique. unimi.it

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomers

For the analysis of larger, less volatile molecules such as oligomers formed from the polymerization of dichloromethyltrimethoxysilane derivatives, electrospray ionization mass spectrometry (ESI-MS) is the preferred method. nih.gov ESI is a soft ionization technique that allows for the analysis of large and thermally labile molecules without significant fragmentation.

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecules. These ions are then guided into the mass analyzer.

Key advantages of ESI-MS for oligomer analysis include:

Analysis of High Molecular Weight Species: ESI-MS can analyze large oligomers and polymers that are not amenable to GC-MS. usda.gov

Structural Information: When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide detailed structural information about the oligomers by inducing fragmentation of selected parent ions. nih.gov

Heterogeneity Characterization: It is a powerful technique for characterizing the distribution and structure of oligomeric species in a mixture, which is often challenging due to their transient and heterogeneous nature. nih.gov

Research on the characterization of triacylglycerol oligomers using HPLC coupled with ESI-MS has demonstrated the technique's ability to identify dimers, trimers, and tetramers, even in complex mixtures. usda.gov This highlights the potential of ESI-MS for elucidating the structure and distribution of oligomers derived from dichloromethyltrimethoxysilane.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. lucideon.comthermofisher.comresearchgate.net

The fundamental principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. ipfdd.de The binding energy of the electrons can be calculated from their kinetic energy, and this binding energy is unique to each element. Small shifts in the binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. researchgate.net

For materials derived from or coated with dichloromethyltrimethoxysilane, XPS can provide invaluable information on:

Elemental Composition: Quantifying the presence of silicon, oxygen, carbon, and chlorine on the surface. lucideon.com

Chemical Bonding: Identifying the nature of the Si-O, Si-C, and C-Cl bonds by analyzing the chemical shifts in the Si 2p, O 1s, and C 1s core level spectra.

Surface Modification: Assessing the effectiveness of surface treatments and the uniformity of coatings. thermofisher.com

Layer Thickness: In some cases, the thickness of thin films can be estimated. lucideon.com

XPS is a powerful tool for characterizing thin films and coatings, providing critical data for understanding surface-related phenomena. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphological Analysis

Both Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to characterize the surface topography and morphology of materials at the micro- and nanoscale.

Atomic Force Microscopy (AFM) provides true three-dimensional topographical information of a surface with very high resolution. youtube.com It works by scanning a sharp probe over the surface of a sample. The deflection of the probe due to forces between the tip and the sample is measured and used to create a topographical map. oxinst.com

Key information obtained from AFM includes:

Surface Roughness: Quantitative measurement of the surface texture. datadryad.org

Particle and Feature Size: Determination of the dimensions of grains, particles, and other surface features. youtube.comresearchgate.net

Film Thickness: Accurate measurement of the height of coatings and films. youtube.com

Morphology of Thin Films: Visualization of the structure and organization of thin films, which is critical for understanding their properties and performance. oxinst.comnih.gov

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating various signals that provide information about the surface topography and composition. fraunhofer.de High-resolution field emission scanning electron microscopy (FE-SEM) can image surfaces in the micro- and nanometer range with a large depth of focus, providing a three-dimensional appearance. fraunhofer.de

SEM is particularly useful for:

Visualizing Surface Topography: Providing detailed images of the surface structure. fraunhofer.de

Analyzing Microstructure: Examining the microstructure of coatings and materials. fraunhofer.deresearchgate.netdtic.mil

Elemental Analysis: When equipped with an energy-dispersive X-ray spectroscopy (EDX) detector, SEM can provide elemental composition of the surface. fraunhofer.de

Together, AFM and SEM provide a comprehensive understanding of the surface morphology of materials derived from dichloromethyltrimethoxysilane, from the nanoscale roughness and feature size to the micrometer-scale structure and elemental distribution.

Chromatographic and Separation Sciences

Chromatographic techniques are fundamental for separating and analyzing the components of a mixture. cet-science.com Gas chromatography is particularly relevant for the analysis of volatile compounds like dichloromethyltrimethoxysilane and its reaction products.

Gas Chromatography (GC) with Various Detectors (FID, TCD, MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposing. lucideon.com The choice of detector is crucial and depends on the specific analytical needs.

Flame Ionization Detector (FID): The FID is highly sensitive to organic compounds containing carbon atoms. cet-science.commonadlabtech.com It works by pyrolyzing the compounds in a hydrogen-air flame, which produces ions and generates a current proportional to the amount of carbon. monadlabtech.com The FID is a workhorse detector for the quantification of hydrocarbon-containing compounds. lpdlabservices.co.uk

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound that has a different thermal conductivity than the carrier gas. cet-science.commonadlabtech.com It is non-destructive, meaning the sample can be collected after detection. cet-science.com The TCD is suitable for detecting both organic and inorganic compounds, including permanent gases. lpdlabservices.co.uk

Mass Spectrometer (MS) as a Detector: As discussed previously (Section 5.1.3.1), coupling a mass spectrometer to a gas chromatograph provides both separation and definitive identification of the eluted compounds. chromforum.org This combination is highly versatile and powerful for analyzing complex mixtures.

The selection of the detector, or a combination of detectors, allows for a comprehensive analysis of the products from reactions involving dichloromethyltrimethoxysilane, from permanent gases to a wide range of organic intermediates and byproducts.

Table of Analytical Techniques and Their Applications

Analytical TechniqueAbbreviationInformation ObtainedApplication to Dichloromethyltrimethoxysilane and Derivatives
Gas Chromatography-Mass SpectrometryGC-MSSeparation and identification of volatile compounds.Analysis of volatile intermediates and reaction byproducts.
Electrospray Ionization Mass SpectrometryESI-MSAnalysis of large, non-volatile molecules.Characterization of oligomers and polymers.
X-ray Photoelectron SpectroscopyXPSSurface elemental composition and chemical states.Analysis of surface chemistry of coatings and modified materials.
Atomic Force MicroscopyAFMHigh-resolution 3D surface topography and roughness.Morphological characterization of thin films and surfaces.
Scanning Electron MicroscopySEMHigh-resolution surface imaging and microstructure.Visualization of surface morphology and coating structure.
Gas Chromatography with Flame Ionization DetectorGC-FIDQuantification of organic compounds.Analysis of hydrocarbon-containing reaction products.
Gas Chromatography with Thermal Conductivity DetectorGC-TCDUniversal detection of volatile compounds.Analysis of both organic and inorganic gaseous products.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for characterizing polymers. researchgate.netinmr.com It separates molecules based on their hydrodynamic volume, or size in solution. nih.gov Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate more deeply into the porous packing material of the column. acs.org This technique is indispensable for determining the molecular weight (MW) and molecular weight distribution (MWD) of polymers, which are critical parameters influencing their mechanical and rheological properties. buffalo.edutainstruments.com

Detailed Research Findings:

In the context of polymers derived from trifunctional silanes like dichloromethyltrimethoxysilane, GPC is used to analyze the molecular characteristics of the pre-polymer or soluble branched structures formed during the initial stages of polycondensation before a fully cross-linked, insoluble gel is formed. researchgate.net The analysis provides key data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. polymerinnovationblog.com

For polysiloxanes, the choice of solvent (mobile phase) is critical. While tetrahydrofuran (B95107) (THF) is a common GPC solvent, many polysiloxanes, like polydimethylsiloxane (B3030410) (PDMS), have a refractive index very close to that of THF, making them nearly invisible to a standard refractive index (RI) detector. shimadzu.com Therefore, solvents like toluene (B28343) are often preferred for the analysis of siloxane-based polymers. inmr.comshimadzu.com Advanced GPC systems employ multiple detectors, including RI, viscometers, and light scattering detectors, to provide a more complete picture of the polymer's structure, including branching. researchgate.netnih.gov

As an illustrative example, the GPC analysis of a polysiloxane copolymer reveals key information about its molecular architecture. The data derived from such an analysis is crucial for understanding how reaction conditions affect the final polymer structure.

Table 1: Illustrative GPC Data for a Polysiloxane Copolymer

ParameterSample 1 (Starting Material)Sample 2 (Functionalized)
Number-Average Molecular Weight (Mn) ( g/mol ) 8,5009,200
Weight-Average Molecular Weight (Mw) ( g/mol ) 15,30017,500
Polydispersity Index (PDI or Đ) 1.801.90
Intrinsic Viscosity (IV) (dL/g) 0.150.18
Hydrodynamic Radius (Rh) (nm) 3.53.9

Note: This table presents representative data for a generic polysiloxane copolymer to illustrate the type of information obtained from GPC analysis. The values are not specific to dichloromethyltrimethoxysilane derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is widely employed for assessing the purity of starting materials, monitoring the progress of chemical reactions, and analyzing the composition of final products. mdpi.comresearchgate.net

Detailed Research Findings:

For a precursor like dichloromethyltrimethoxysilane, HPLC is the method of choice for determining its purity. An HPLC method would be developed to separate the target compound from any impurities, such as starting materials from its synthesis, partially substituted intermediates, or degradation products. A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is commonly performed using an ultraviolet (UV) detector, although other detectors like mass spectrometers (LC-MS) can be coupled for definitive identification of components. researchgate.netrsc.org

The validation of an HPLC method for purity analysis involves several key parameters to ensure its reliability:

Linearity: The detector response is proportional to the concentration of the analyte over a given range.

Precision: The method produces consistent results for the same sample under the same conditions.

Accuracy: The measured value is close to the true value.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. researchgate.net

Table 2: Typical Validation Parameters for an HPLC Purity Method

Validation ParameterTypical Acceptance CriteriaIllustrative Value
Linearity (Correlation Coefficient, r²) > 0.9990.9995
Precision (% RSD) < 2.0%0.8%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
LOD (ng/mL) Signal-to-Noise Ratio > 31.0 ng/mL
LOQ (ng/mL) Signal-to-Noise Ratio > 103.0 ng/mL

Note: This table provides typical validation parameters for a robust HPLC method. The values are illustrative and not specific to a validated method for dichloromethyltrimethoxysilane.

Thermal and Rheological Analysis in Material Science Research

Thermal and rheological analyses are critical for understanding the behavior of materials under the influence of temperature and mechanical stress. These techniques are essential for characterizing polymers derived from dichloromethyltrimethoxysilane, providing insights into their thermal stability, phase transitions, and viscoelastic properties. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. scielo.br It is a primary tool for assessing the thermal stability of polymers. The resulting TGA curve provides information on decomposition temperatures, the presence of volatile components, and the amount of inorganic residue.

Detailed Research Findings:

For polysiloxane networks derived from dichloromethyltrimethoxysilane, TGA is used to determine the onset of thermal degradation. Polysiloxanes are known for their high thermal stability due to the strong Si-O bond in their backbone. inmr.com In an inert atmosphere (e.g., nitrogen), degradation typically proceeds via depolymerization, forming volatile cyclic oligomers. In an oxidizing atmosphere (e.g., air or oxygen), the organic side groups (like the dichloromethyl group) and the polymer backbone oxidize at high temperatures, ultimately yielding a stable silica (B1680970) (SiO₂) residue.

A typical TGA thermogram for a polysiloxane network shows an initial stable baseline, followed by one or more mass loss steps corresponding to decomposition. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. For instance, TGA analysis of polysiloxane fibers derived from a blend of vinyltrimethoxysilane (B1682223) (VTMS) and tetraethoxysilane (TEOS) showed a high ceramic yield of 88% at 1000°C, indicating excellent thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Table 3: Illustrative TGA Data for Polysiloxane-Based Materials in Nitrogen

MaterialOnset Decomposition Temp. (Tonset)Temp. of Max. Decomposition Rate (Tmax)Residue at 800°C (%)
Polysiloxane from PMHS/D₄Vi 460°C540°C~65%
Polysiloxane from V₃/D₄H 450°C525°C~55%
Polysiloxane-Ag Nanocomposite 475°C555°C~70%

Note: Data is adapted from literature on related polysiloxane networks to illustrate typical thermal stability values. PMHS is poly(methylhydrosiloxane), V₃ is a vinyl-functionalized polysiloxane, and D₄ is a cyclic siloxane crosslinker.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Curing Behavior

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. acs.org It is used to detect and quantify thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc). researchgate.net For thermosetting materials like those formed from dichloromethyltrimethoxysilane, DSC is invaluable for studying the curing (cross-linking) reaction. tainstruments.com

Detailed Research Findings:

The hydrolysis and condensation of dichloromethyltrimethoxysilane is an exothermic process. A dynamic DSC scan (where temperature is increased at a constant rate) of the uncured precursor mixture will show a broad exothermic peak corresponding to the curing reaction. The area under this peak is the total heat of cure (ΔHcure). mdpi.com By running a second scan on the same sample after it has been fully cured, a step change in the heat flow can be observed, which corresponds to the glass transition temperature (Tg) of the cross-linked network. researchgate.net The Tg is a critical property as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Isothermal DSC experiments, where the sample is held at a constant temperature, are used to study the kinetics of the curing reaction. mdpi.com By measuring the heat evolved over time at different temperatures, the degree of cure can be calculated as a function of time and temperature. researchgate.net This information is vital for optimizing manufacturing and processing conditions.

Table 4: Illustrative DSC Data for the Curing of a Thermosetting Resin

ParameterIllustrative ValueDescription
Initial Glass Transition (Tgi) -12°CTg of the uncured liquid precursor.
Total Heat of Cure (ΔHcure) 320 J/gTotal energy released during the complete curing reaction. tainstruments.com
Residual Heat of Cure (ΔHres) 79 J/gEnergy released from an incompletely cured sample, used to calculate the degree of cure. tainstruments.com
Final Glass Transition (Tgf) 115°CTg of the fully cured, cross-linked polymer network. mdpi.com
Degree of Cure (%) 75.3%Calculated as [1 - (ΔHres / ΔHcure)] x 100. tainstruments.com

Note: The values presented are representative of a generic thermosetting system, such as an epoxy or silicone, to illustrate the principles of DSC cure analysis.

Rheological Studies of Polymer Precursors and Gels

Rheology is the study of the flow and deformation of matter. Rheological measurements are essential for characterizing the viscoelastic properties of polymer precursors during the transition from a liquid (sol) to a solid-like (gel) state. This sol-gel transition is precisely what occurs during the polymerization of dichloromethyltrimethoxysilane.

Detailed Research Findings:

A rotational rheometer is used to monitor the changes in the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component of the material, while G'' represents the viscous (liquid-like) component.

During the initial stages of the reaction, the precursor mixture is a liquid, so G'' is greater than G'. As the polycondensation reaction proceeds and the polymer network begins to form, both moduli increase. The gel point is defined as the time at which G' and G'' crossover (G' = G''). At this point, a continuous network has formed throughout the material. Beyond the gel point, G' becomes greater than G'', indicating that the material now behaves as a solid gel.

These studies provide critical information about the gelation time and the mechanical strength of the final gel. For example, in the study of sol-gel transitions of silicon oxide matrices, it was found that the gelation time could be described by a power law dependent on the hydrolysis ratio, and the final gel structure could be characterized by its fractal dimension. The rheological properties of the final cured material, such as its modulus, are critical for its performance in various applications.

Table 5: Evolution of Rheological Properties During Gelation

Stage of ReactionRheological StateKey Characteristics
Initial Precursor Viscous Liquid (Sol)G'' > G'; low viscosity.
Gel Point Sol-Gel TransitionG' = G''; a continuous network forms.
Final Product Elastic Solid (Gel)G' > G''; modulus is stable and frequency-independent.

Computational and Theoretical Investigations of Dichloromethyltrimethoxysilane Systems

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanics (QM) provides the fundamental framework for describing the behavior of electrons in molecules. QM calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and vibrational frequencies.

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between computational cost and accuracy. researchgate.net It is particularly well-suited for the geometry optimization of molecules, where the goal is to find the arrangement of atoms that corresponds to the lowest energy state. mdpi.comyoutube.comyoutube.com The process involves calculating the energy of an initial molecular structure and then systematically modifying the geometry to find a new structure with lower energy, repeating this until a minimum is reached. mdpi.comyoutube.com

In the context of dichloromethyltrimethoxysilane, DFT calculations would begin by defining an initial three-dimensional structure. The choice of a functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-31G*, def2TZVP) is crucial as it determines the accuracy and computational expense of the calculation. researchgate.netyoutube.comnih.gov For organosilicon compounds, basis sets that include polarization and diffuse functions are often necessary to accurately describe the electronic distribution around the silicon and chlorine atoms. The ωB97X-D functional, for instance, is designed to capture non-covalent interactions, which can be important in these systems. researchgate.netmdpi.com

Once the geometry is optimized, a variety of electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. DFT can also be used to simulate spectroscopic properties, such as infrared (IR) spectra, which can then be compared with experimental data to validate the computational model. researchgate.net

Table 1: Example of DFT-Calculated Properties for a Related System (Metallofullerene C₁₉M) . This table illustrates the type of data obtained from DFT calculations. nih.gov

PropertyTi-CCr-CFe-CNi-CZn-C
Average M-C Bond Length (Å) (B3LYP) 2.051.931.891.882.05
Average M-C Bond Length (Å) (ωB97XD) 2.031.951.891.862.04

This data is for illustrative purposes to show the output of DFT calculations and does not represent Dichloromethyltrimethoxysilane.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide very high accuracy, though often at a significant computational cost. youtube.com

For a molecule like dichloromethyltrimethoxysilane, ab initio calculations could be employed to obtain highly accurate electronic properties, such as ionization potentials and electron affinities. They are also the gold standard for calculating interaction energies in molecular complexes. Large supercell DFT calculations, which are a form of ab initio simulation, have been successfully used to obtain a quantitatively accurate picture of the optical transition energy and excited-state lifetime of systems like the nitrogen-vacancy center in diamond. aps.org Such calculations have demonstrated excellent agreement with experimental results. aps.org

Ab initio methods are also valuable for validating the results of less computationally expensive methods like DFT. capes.gov.br For instance, a study on the electronic properties of halide monolayers used DFT with a hybrid functional to achieve results that were then confirmed to be dynamically stable through phonon spectra calculations. nih.gov While specific ab initio studies on dichloromethyltrimethoxysilane are not prevalent in the literature, the principles of these methods are broadly applicable to understanding its fundamental electronic structure with high precision. osf.io

Most molecules are not rigid structures and can exist in various spatial arrangements, known as conformations, which can interconvert by rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. biomedres.us This is typically done by systematically changing the dihedral angles within the molecule and calculating the energy at each point to map out the potential energy surface (PES).

For dichloromethyltrimethoxysilane, the key flexible bonds would be the Si-C and C-O bonds. Rotation around these bonds would lead to different spatial arrangements of the chlorine atoms and the methoxy (B1213986) groups. Computational methods like DFT or even less expensive semi-empirical methods can be used to calculate the energy of each conformation. researchgate.net

The results of a conformational analysis are often visualized as an energy landscape, where the low-energy regions correspond to stable or metastable conformations (conformers). biomedres.us The energy differences between these conformers can be used to calculate their relative populations at a given temperature. For example, a conformational analysis of 1,3-difluorinated alkanes has shown that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium. nih.gov Such studies combine electronic structure theory with experimental NMR data to provide a detailed understanding of the conformational profile. nih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the properties of single molecules or small molecular systems, Molecular Dynamics (MD) simulations are the method of choice for studying the behavior of larger systems, such as liquids and materials, over time. mdpi.comresearchgate.net MD simulations model atoms and molecules as classical particles whose motions are governed by a force field, which is a set of empirical potential energy functions.

MD simulations can provide a detailed picture of the liquid state of dichloromethyltrimethoxysilane. In a typical simulation, a box containing a large number of molecules is set up, and the trajectories of all atoms are calculated over a period of time by numerically integrating Newton's equations of motion. nih.gov

These simulations can be used to calculate various macroscopic properties, such as density, viscosity, and diffusion coefficients. mdpi.com They also provide detailed information about the liquid's structure, which can be analyzed through radial distribution functions (RDFs). The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing the nature of intermolecular packing and interactions in the liquid. researchgate.net

Simulations of liquid-liquid phase equilibria in ternary mixtures of methanol (B129727), water, and hydrocarbons have demonstrated that molecular potentials developed for vapor-liquid equilibria can successfully predict reliable results for liquid-liquid systems. researchgate.netnjtech.edu.cn Furthermore, MD simulations have been used to investigate the phase transitions of phospholipid monolayers, showing that ordered condensed phases can form from disordered phases on nanosecond timescales. nih.gov

Table 2: Example of MD Simulation Parameters for a DPPC Monolayer System . This table illustrates typical parameters used in an MD simulation. nih.gov

ParameterValue
System Dipalmitoylphosphatidylcholine (DPPC) monolayer
Number of DPPC molecules 128
Number of water molecules ~11,000
Temperature Range 273 - 310 K
Simulation Time ~50 ns
Force Field Atomistic

This data is for illustrative purposes to show typical MD simulation parameters and does not represent a simulation of Dichloromethyltrimethoxysilane.

Dichloromethyltrimethoxysilane is likely to be used in applications involving surface modification, particularly of silica-based materials. MD simulations and QM calculations are invaluable for understanding the mechanisms of adsorption and grafting at the molecular level. nih.gov

The surface of silica (B1680970) typically contains silanol (B1196071) (Si-OH) groups, which can react with the methoxy groups of dichloromethyltrimethoxysilane in a condensation reaction to form stable Si-O-Si bonds, thus grafting the molecule to the surface. researchgate.netscribd.com Computational models can be used to study this reaction.

Quantum chemical calculations, often using DFT, can be employed to investigate the reaction mechanism and energetics of the grafting process. researchgate.net For instance, DFT calculations have been used to study the vibrational spectra of silica surfaces modified with trichlorosilane, helping to identify the structures of the resulting monodentate and bidentate surface species. researchgate.net These studies show that the structure of the grafted species is determined by the local arrangement of silanol groups on the silica surface. researchgate.net

MD simulations can then be used to study the larger-scale effects of grafting, such as the structure and dynamics of the grafted layer and its interaction with solvents or other molecules. nih.gov Studies on the grafting of aminosilanes onto silica surfaces have shown that the grafting density is related to the surface density of silanol groups and can be affected by steric hindrance between the grafted molecules. researchgate.netscribd.com The use of silane (B1218182) coupling agents is a common technique for the functionalization of materials like graphene oxide, where the silane acts as a bridge between the inorganic filler and a polymer matrix. nih.gov

Table 3: Examples of Silanes Used for Surface Grafting . This table provides examples of different silane compounds used for surface modification. nih.govgelest.commdpi.com

Silane CompoundApplication
(3-aminopropyl)triethoxysilane (APTES)Grafting onto graphene oxide for polyurethane composites. nih.gov
Oligo(ethylene glycol) or alkylamino-equipped trimethoxysilanesSurface functionalization of HfNbTaTiZr alloys. mdpi.com
Heterocyclic silanes (e.g., thia-silanes)Rapid and efficient functionalization of hydroxylated silicon nanostructures. gelest.com

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reaction mechanisms of dichloromethyltrimethoxysilane at a molecular level is crucial for controlling its reactivity, for example, during hydrolysis and condensation. Theoretical modeling provides a detailed picture of the reaction pathways, intermediates, and transition states that govern these processes.

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a molecule or a system of molecules as a function of their atomic coordinates. libretexts.orglibretexts.org Mapping the PES for a reaction involving dichloromethyltrimethoxysilane allows for the identification of stable reactants, products, and intermediates, which correspond to minima on the surface. libretexts.org More importantly, it reveals the transition states, which are saddle points on the PES that represent the energy barrier for a reaction. libretexts.org

The exploration of a PES is typically performed using quantum mechanical calculations. libretexts.org For a reaction like the hydrolysis of one of the Si-OCH₃ bonds in dichloromethyltrimethoxysilane, a relevant coordinate to scan would be the distance between the silicon atom and the oxygen atom of an attacking water molecule. A one-dimensional PES, or potential energy profile, can be generated by systematically varying this distance while optimizing the rest of the molecular geometry. researchgate.net For more complex processes, a multi-dimensional PES can be mapped by varying multiple coordinates, such as bond lengths and angles, simultaneously. researchgate.netchemshell.org The resulting surface provides a comprehensive landscape of the reaction, illustrating the minimum energy path from reactants to products. libretexts.org

Once the transition states on the potential energy surface have been located, transition state theory (TST) can be used to predict the kinetic rate constants for the elementary reaction steps. The accuracy of these predictions is highly dependent on the accuracy of the calculated energy barrier (the difference in energy between the transition state and the reactants). nih.gov

Table 2: Factors Influencing Predicted Kinetic Rate Constants This table outlines general factors based on kinetic studies of related silanes.

FactorInfluence on Reaction RateComputational Approach
Activation Energy (Ea)The primary determinant; higher Ea leads to a slower rate.Calculated from the PES as the energy difference between the transition state and reactants.
Temperature (T)Rate increases with temperature, as described by the Arrhenius equation.Included as a parameter in the TST equations.
CatalystAcid or base catalysts provide alternative reaction pathways with lower activation energies.The catalyst is included in the quantum mechanical model to map the catalyzed PES.
SolventSolvent molecules can stabilize or destabilize reactants and transition states, affecting Ea.Implicit or explicit solvent models are used in the quantum mechanical calculations.
Steric HindranceBulky substituents can hinder the approach of reactants, increasing the activation energy.Reflected in the optimized geometries and energies of the transition state.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics offer powerful computational strategies for analyzing and predicting the properties of chemical compounds like dichloromethyltrimethoxysilane and its derivatives without the need for extensive experimental testing.

Predictive modeling for novel derivatives of dichloromethyltrimethoxysilane involves establishing a mathematical relationship between the chemical structure of a series of compounds and their properties or activities. The first step is to generate a set of molecular descriptors for each compound. These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Once a dataset of compounds and their measured properties is available, statistical methods or machine learning algorithms are used to build a QSAR model. This model can then be used to predict the properties of new, unsynthesized derivatives of dichloromethyltrimethoxysilane. For example, a QSAR model could be developed to predict the performance of different silane derivatives as surface coupling agents, based on descriptors that capture the reactivity of the silane and its interaction with a substrate. While specific QSAR models for dichloromethyltrimethoxysilane are not prevalent in the reviewed literature, the general methodology is widely applied in materials science and drug discovery. nih.gov

The vast and rapidly growing body of scientific literature and patent databases contains a wealth of information on chemical compounds and their properties. Data mining and text mining techniques are used to automatically extract this information in a structured format, which can then be analyzed to uncover new knowledge and guide research. rsc.org

For a compound like dichloromethyltrimethoxysilane, data mining could be employed to:

Identify all published synthesis routes and reaction conditions.

Collate experimental data on its physical and chemical properties.

Discover relationships between its structure and its applications.

Find other compounds with similar structural motifs or functionalities.

This approach allows researchers to build a comprehensive profile of the compound by aggregating data from diverse sources. rsc.org Cheminformatics tools are essential for this process, enabling the recognition and interpretation of chemical names, structures, and data within unstructured text. nih.gov By analyzing large datasets, researchers can identify trends, fill knowledge gaps, and generate new hypotheses for experimental investigation. rsc.org

Future Research Directions and Uncharted Territories for Dichloromethyltrimethoxysilane

Integration into Advanced Manufacturing and 3D Printing Technologies Research

The advent of advanced manufacturing and 3D printing has revolutionized the fabrication of complex structures, with a growing demand for materials with tailored properties. Future research on dichloromethyltrimethoxysilane is anticipated to focus on its role as a key building block for high-performance composites and resins in these technologies.

One promising area of investigation is the use of dichloromethyltrimethoxysilane as a precursor for synthesizing specialized silane (B1218182) coupling agents. These agents act as intermediaries, forming strong covalent bonds between inorganic fillers (like glass or carbon fibers) and organic polymer matrices. wikipedia.orghskbrchemical.com This enhanced interfacial adhesion is critical for improving the mechanical strength, thermal stability, and durability of 3D-printed composite parts. plaschina.com.cn Research could explore the synthesis of novel coupling agents derived from dichloromethyltrimethoxysilane to improve the compatibility of fillers with a new generation of photopolymers and thermoplastics used in techniques like fused deposition modeling (FDM) and stereolithography. plaschina.com.cnresearchgate.netnih.gov

Furthermore, the dichloromethyl group offers a reactive site for further chemical modifications, allowing for the introduction of various functionalities into the polymer matrix. This could lead to the development of "smart" 3D-printable materials with properties such as self-healing, flame retardancy, or tunable optical characteristics. The ability to extrude a wide range of materials, including high-strength polymers, metals, and ceramics, in extrusion-based additive manufacturing (EAM) opens up possibilities for creating multi-material structures where dichloromethyltrimethoxysilane-derived materials could provide crucial interfacial bonding. researchgate.net

Table 1: Potential Research Areas for Dichloromethyltrimethoxysilane in Advanced Manufacturing

Research AreaFocusPotential Impact
Custom Coupling Agents Synthesis of novel coupling agents from dichloromethyltrimethoxysilane.Enhanced mechanical properties and durability of 3D-printed composites. plaschina.com.cn
Functional Resins Incorporation of dichloromethyltrimethoxysilane into photopolymer resins.Development of 3D-printable materials with tailored functionalities.
Surface Modification Treatment of fillers and substrates to improve interfacial adhesion.Improved performance of multi-material 3D-printed objects. wikipedia.org
Hybrid Material Filaments Development of new composite filaments for Fused Deposition Modeling (FDM).Expansion of the materials portfolio for EAM with enhanced properties. researchgate.net

Exploration in Next-Generation Electronic Materials and Devices Research

The continuous miniaturization and increasing complexity of electronic devices necessitate the development of new materials with superior performance. Dichloromethyltrimethoxysilane is a candidate for future exploration in the realm of next-generation electronics, particularly in the fabrication of dielectric layers and surface modification of semiconductors.

Organoalkoxysilanes are crucial precursors for silica-based materials in the electronics industry. mdpi.commarketresearchintellect.com Future research could investigate the use of dichloromethyltrimethoxysilane in processes like atomic layer deposition (ALD) or chemical vapor deposition (CVD) to create thin, uniform, and highly conformal silicon-based dielectric films. researchgate.net The presence of the dichloromethyl group could influence the deposition chemistry and the final properties of the dielectric layer, such as its dielectric constant, breakdown strength, and thermal stability. The formation of low-dielectric constant films is critical for reducing signal delay and power consumption in advanced integrated circuits. google.com

Moreover, the ability of silanes to form self-assembled monolayers on various substrates makes dichloromethyltrimethoxysilane a promising candidate for the surface modification of semiconductor wafers and other electronic components. researchgate.net Research could focus on tailoring the surface properties of materials like silicon, gallium nitride, or indium phosphide (B1233454) to improve device performance, for instance, by passivating surface states, enhancing the adhesion of subsequent layers, or creating hydrophobic surfaces to protect against moisture. The development of super-high dielectric constant nanolaminates is another area where novel precursors are being explored for next-generation electronics. mdpi.com

Novel Applications in Environmental Catalysis and Sensing Research

The unique reactivity of dichloromethyltrimethoxysilane opens up avenues for its application in environmental remediation and chemical sensing. Future research is expected to explore its use in the synthesis of functional materials for these critical areas.

One area of interest is the development of periodic mesostructured organosilicas (PMOs). These materials, prepared through the polycondensation of organic-bridged alkoxysilane precursors, possess high surface areas, well-defined pore structures, and organic functionalities integrated within their silica (B1680970) framework. tytlabs.co.jp Dichloromethyltrimethoxysilane could serve as a precursor to introduce specific functionalities into PMOs, making them suitable for applications such as solid photocatalysts for the degradation of organic pollutants or as selective adsorbents for heavy metal ions. tytlabs.co.jp

In the field of chemical sensors, the functionalization of transducer surfaces is key to achieving high sensitivity and selectivity. Research could investigate the use of dichloromethyltrimethoxysilane to modify the surfaces of various sensing platforms, such as 2D transition metal dichalcogenides (TMDs) or metal oxide nanoparticles. mdpi.com The dichloromethyl group can be a reactive handle for attaching specific receptor molecules capable of binding to target analytes, including biomolecules, heavy metals, or volatile organic compounds. mdpi.com This would enable the development of novel, low-cost, and highly efficient sensors for environmental monitoring and industrial process control.

Development of Bio-Inspired and Biomimetic Materials Research (excluding clinical applications)

Nature provides a vast library of materials with remarkable properties, inspiring the design of novel synthetic materials. Dichloromethyltrimethoxysilane offers a versatile chemical tool for creating bio-inspired and biomimetic materials with unique surface characteristics and functionalities.

A significant area of research is the development of superhydrophobic surfaces that mimic the self-cleaning properties of the lotus (B1177795) leaf. researchgate.net By hydrolyzing and condensing dichloromethyltrimethoxysilane on a micro- or nanostructured surface, it is possible to create a low-surface-energy coating that repels water. researchgate.netresearchgate.net The dichloromethyl group could be further functionalized to enhance the durability and stability of these coatings, making them suitable for applications such as self-cleaning windows, anti-icing surfaces, and corrosion-resistant coatings. researchgate.net

Furthermore, the principles of biomimicry can be extended to the molecular level. Research into biomimetic polyorganosiloxanes, where heterocyclic bases like thymine, adenine, and cytosine are attached to a siloxane backbone, demonstrates the potential to create materials that mimic the structure of biological macromolecules. nih.gov Dichloromethyltrimethoxysilane could be a valuable precursor in the synthesis of such complex structures, potentially leading to new materials with programmed self-assembly capabilities or specific recognition properties, all while excluding clinical applications.

Exploitation of Machine Learning and AI in Dichloromethyltrimethoxysilane Research and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science by accelerating the discovery and design of new materials with desired properties. The application of these computational tools to dichloromethyltrimethoxysilane research holds immense potential.

AI and ML algorithms can be trained on large datasets of chemical reactions and material properties to predict the outcomes of synthetic routes involving dichloromethyltrimethoxysilane. This can significantly reduce the time and cost associated with experimental trial-and-error. Generative AI models can be employed to design novel molecules and materials based on dichloromethyltrimethoxysilane, tailored for specific applications with optimized properties. nih.gov

For instance, ML models could predict the performance of a dichloromethyltrimethoxysilane-derived coupling agent in a specific composite material or the efficacy of a functionalized surface for a particular sensing application. By analyzing vast parameter spaces, AI can help identify the optimal reaction conditions and material compositions to achieve desired outcomes, thereby streamlining the research and development process.

Synergistic Research with Other Functional Organometallic Precursors

The combination of different chemical building blocks often leads to materials with properties that are superior to or different from their individual components. Synergistic research involving dichloromethyltrimethoxysilane and other functional organometallic precursors is a promising frontier for creating novel hybrid materials.

Co-condensation of dichloromethyltrimethoxysilane with other organosilanes or organometallic compounds can lead to the formation of hybrid inorganic-organic networks with tailored functionalities. rsc.orgcmu.edu For example, combining it with precursors containing fluorescent or catalytically active moieties could result in multifunctional materials for sensing or catalysis. Research on boratosilane precursors has also shown the potential for creating complex hybrid materials. researchgate.net The study of synergistic effects in mixed-metal organometallic reagents suggests that combining different metals can lead to unique reactivity, a principle that could be extended to mixed-precursor systems involving silicon. researchgate.net

The exploration of such synergistic effects could lead to the development of advanced materials with precisely controlled properties, such as tunable porosity, enhanced thermal stability, or novel electronic and optical characteristics. This interdisciplinary approach, combining the chemistry of dichloromethyltrimethoxysilane with that of other organometallic compounds, will undoubtedly open up new possibilities in materials science.

Q & A

Q. What are the key safety protocols for handling dichloromethyl trimethoxysilane in laboratory settings?

this compound is highly flammable and corrosive. Essential safety measures include:

  • Use of nitrile gloves , chemical-resistant lab coats , and splash goggles to prevent skin/eye contact.
  • Work in a fume hood with proper ventilation to avoid inhalation of vapors (flash point: ~42°C; see analogous silane safety data in ).
  • Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.
  • Immediate decontamination of spills using silica-based absorbents (avoid water due to exothermic reactions) .

Q. How can researchers synthesize this compound, and what are common impurities?

A typical synthesis involves the reaction of dichloromethyl chloride with trimethoxysilanol under anhydrous conditions. Key steps:

  • Use dry tetrahydrofuran (THF) as a solvent and triethylamine to neutralize HCl byproducts .
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Common impurities include unreacted silanol and chlorinated byproducts (e.g., trichlorosilanes), which can be removed via vacuum distillation .

Q. What analytical techniques are suitable for characterizing this compound?

  • NMR spectroscopy : Use 29Si^{29}\text{Si} NMR to confirm siloxane bond formation (typical δ: -40 to -60 ppm) .
  • FT-IR : Identify Si-O-C stretches (~1080 cm1^{-1}) and Si-Cl bonds (~500 cm1^{-1}) .
  • GC-MS : Detect volatile impurities (e.g., residual methanol or chlorinated hydrocarbons) .

Advanced Research Questions

Q. How can researchers mitigate azeotrope formation during purification of this compound?

The compound forms a minimum-boiling azeotrope with methanol (common solvent). Solutions include:

  • Pressure-swing distillation : Adjust pressure to shift azeotropic composition (e.g., at 0.5 atm, methanol volatility decreases) .
  • Extractive distillation : Introduce a high-boiling entrainer (e.g., glycerol) to break the azeotrope .
  • Membrane separation : Use hydrophobic membranes to selectively permeate methanol .

Q. What strategies optimize the stability of this compound in sol-gel applications?

In material science (e.g., SiO2_2 coatings), instability arises from hydrolysis. Stabilization methods:

  • Acid catalysis : Use HCl (0.1 M) to control hydrolysis rates and prevent rapid gelation .
  • Co-condensation : Mix with non-hydrolyzable silanes (e.g., methyltrimethoxysilane) to reduce Si-Cl reactivity .
  • Low-temperature storage : Maintain solutions at -20°C under nitrogen to extend shelf life .

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Discrepancies in log KowK_{ow} (octanol-water partition coefficient) and biodegradability data require:

  • Standardized testing : Use OECD Test Guideline 301 for biodegradation assays under controlled pH/temperature .
  • QSAR modeling : Predict log KowK_{ow} via computational tools (e.g., EPI Suite) and validate with experimental HPLC retention times .
  • Isotope tracing : Employ 14C^{14}\text{C}-labeled compounds to track degradation pathways in soil/water systems .

Methodological Challenges

Q. How should researchers address contradictory reactivity data in this compound’s nucleophilic substitution reactions?

Variations in reaction yields (e.g., with amines or alcohols) may stem from:

  • Moisture sensitivity : Conduct reactions in gloveboxes with <1 ppm H2_2O (verified via Karl Fischer titration) .
  • Catalyst selection : Compare Lewis acids (e.g., BF3_3·Et2_2O) vs. Brønsted acids (e.g., p-toluenesulfonic acid) to optimize Si-Cl bond activation .
  • Kinetic studies : Use in situ IR or Raman spectroscopy to monitor intermediate formation .

Q. What advanced spectroscopic methods elucidate this compound’s surface interactions in nanocomposites?

  • XPS (X-ray photoelectron spectroscopy) : Analyze Si 2p binding energy shifts to confirm covalent bonding with substrates (e.g., ITO or Ag surfaces) .
  • ToF-SIMS : Map spatial distribution of silane fragments on composite surfaces .
  • Ellipsometry : Measure film thickness and refractive index changes during self-assembly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.